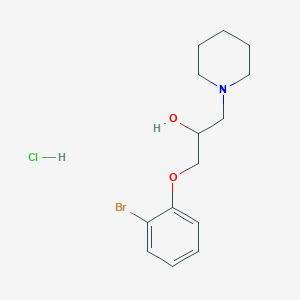
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H21BrClNO2 and its molecular weight is 350.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention due to its potential biological activities. This compound features a bromophenoxy group, a piperidine moiety, and a propanol structure, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromophenoxy group which may influence its interaction with biological targets.
- A piperidine ring that is often associated with various pharmacological activities.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating signaling pathways that affect cellular processes such as apoptosis, cell proliferation, and inflammation.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit antifungal activity. For example, derivatives based on piperidine have shown efficacy against Candida auris, a pathogen resistant to many antifungals. These compounds induce apoptosis and disrupt cell membranes in fungal cells, suggesting a potential mechanism for antifungal action .
Antiviral Activity
Studies have also explored the antiviral potential of piperidine derivatives against viruses such as Hepatitis C. Compounds in this class have been evaluated for their ability to inhibit viral proteases essential for replication. The most active compounds demonstrated low micromolar IC50 values, indicating strong antiviral properties .
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving norepinephrine and serotonin. This interaction suggests potential applications in treating mood disorders and other neurological conditions. The modulation of these pathways can lead to therapeutic effects in conditions like depression and anxiety .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antifungal Efficacy : A study found that specific piperidine derivatives could effectively reduce the viability of C. auris isolates with MIC values ranging from 0.24 to 0.97 µg/mL .
- Antiviral Activity : Another investigation reported that certain piperidine-based compounds inhibited the Hepatitis C NS3/4A protease with IC50 values as low as 0.64 µM, showcasing their potential as antiviral agents .
- Neuropharmacological Impact : Compounds similar to this compound have been associated with improved therapeutic indices in neuropharmacological assays, indicating their potential for treating neurological disorders .
Comparative Analysis
A comparison of various piperidine derivatives reveals differences in their biological activities based on structural variations:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl | Antifungal, Antiviral | TBD |
| Piperidine-based triazolylacetamides | Antifungal | 0.24 - 0.97 µg/mL |
| Piperidine derivatives targeting HCV | Antiviral | 0.64 - 63 µM |
属性
IUPAC Name |
1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMKMSBQJHIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














